molecular formula C25H24BrN5O B2359780 (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone CAS No. 1171183-12-2

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone

Cat. No.: B2359780
CAS No.: 1171183-12-2
M. Wt: 490.405
InChI Key: RHISGZOCBWDYPE-UHFFFAOYSA-N
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Description

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone: is a complex organic compound that features a benzimidazole core fused with a piperazine ring and a bromopyridine moiety. This compound is of interest in various scientific research fields due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromopyridine moiety can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a pyridine derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Pyridine derivatives without the bromine atom.

  • Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : It may be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its combination of benzimidazole, piperazine, and bromopyridine moieties. Similar compounds include other benzimidazole derivatives, piperazine-based compounds, and bromopyridine derivatives. the specific arrangement and functional groups in this compound set it apart, potentially leading to unique biological and chemical properties.

List of Similar Compounds

  • Benzimidazole derivatives: : Various compounds containing the benzimidazole core.

  • Piperazine-based compounds: : Compounds featuring the piperazine ring.

  • Bromopyridine derivatives: : Compounds with the bromopyridine moiety.

Properties

IUPAC Name

[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(5-bromopyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN5O/c26-21-14-20(15-27-16-21)25(32)30-12-10-29(11-13-30)18-24-28-22-8-4-5-9-23(22)31(24)17-19-6-2-1-3-7-19/h1-9,14-16H,10-13,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHISGZOCBWDYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=CN=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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